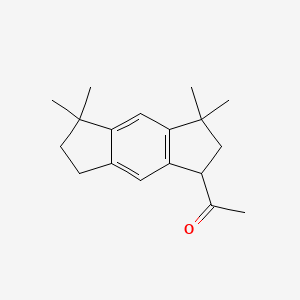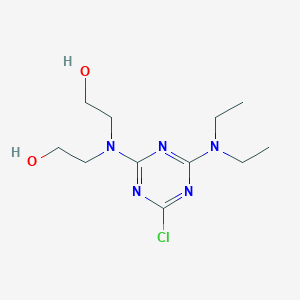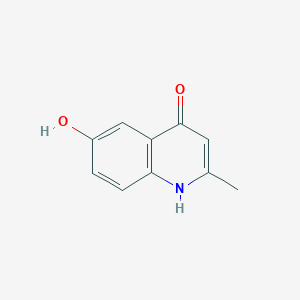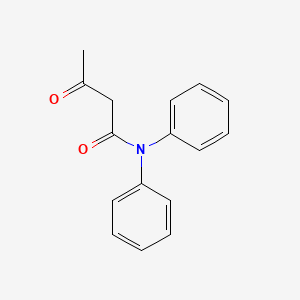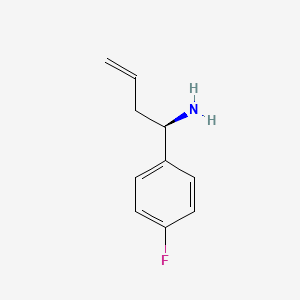
(R)-1-(4-Fluorophenyl)but-3-en-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-1-(4-Fluorophenyl)but-3-en-1-amine is an organic compound characterized by the presence of a fluorophenyl group attached to a butenyl amine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(4-Fluorophenyl)but-3-en-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorobenzaldehyde and ®-3-buten-1-amine.
Condensation Reaction: The 4-fluorobenzaldehyde undergoes a condensation reaction with ®-3-buten-1-amine in the presence of a suitable catalyst, such as a Lewis acid, to form the desired product.
Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the pure ®-1-(4-Fluorophenyl)but-3-en-1-amine.
Industrial Production Methods
In an industrial setting, the production of ®-1-(4-Fluorophenyl)but-3-en-1-amine may involve:
Large-Scale Reactors: The condensation reaction is carried out in large-scale reactors with precise control over temperature, pressure, and reaction time.
Automated Purification Systems: Automated systems are used for the purification process to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
®-1-(4-Fluorophenyl)but-3-en-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the double bond in the butenyl chain to a single bond, forming saturated amines.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-fluorobenzaldehyde or 4-fluorobenzophenone.
Reduction: Formation of ®-1-(4-Fluorophenyl)butan-1-amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
®-1-(4-Fluorophenyl)but-3-en-1-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors.
Materials Science: It is used in the development of advanced materials with specific properties, such as fluorescence or conductivity.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules for research purposes.
Mechanism of Action
The mechanism of action of ®-1-(4-Fluorophenyl)but-3-en-1-amine involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.
Pathways Involved: The interaction with molecular targets can trigger various biochemical pathways, resulting in the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
®-1-(4-Chlorophenyl)but-3-en-1-amine: Similar structure with a chlorine atom instead of a fluorine atom.
®-1-(4-Bromophenyl)but-3-en-1-amine: Similar structure with a bromine atom instead of a fluorine atom.
®-1-(4-Methylphenyl)but-3-en-1-amine: Similar structure with a methyl group instead of a fluorine atom.
Uniqueness
The presence of the fluorine atom in ®-1-(4-Fluorophenyl)but-3-en-1-amine imparts unique properties, such as increased lipophilicity and metabolic stability, compared to its analogs with different substituents.
Properties
Molecular Formula |
C10H12FN |
|---|---|
Molecular Weight |
165.21 g/mol |
IUPAC Name |
(1R)-1-(4-fluorophenyl)but-3-en-1-amine |
InChI |
InChI=1S/C10H12FN/c1-2-3-10(12)8-4-6-9(11)7-5-8/h2,4-7,10H,1,3,12H2/t10-/m1/s1 |
InChI Key |
NLXGUZPOWJQRTI-SNVBAGLBSA-N |
Isomeric SMILES |
C=CC[C@H](C1=CC=C(C=C1)F)N |
Canonical SMILES |
C=CCC(C1=CC=C(C=C1)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





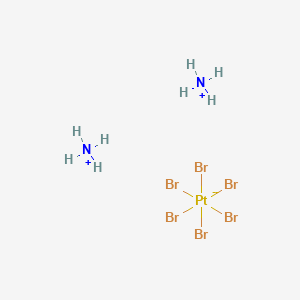



![2-Chloro-6,7-dihydro-4H-thieno[2,3-c]azepin-8(5H)-one](/img/structure/B13129682.png)
